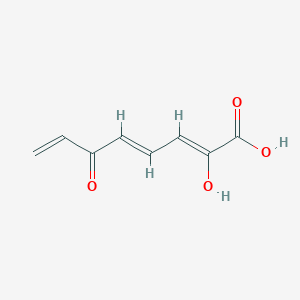
2-Hydroxy-6-oxoocta-2,4,7-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-oxoocta-2,4,7-trienoate is an oxo carboxylic acid.
Scientific Research Applications
Lipid Oxidation and Amino Acid Degradation
- Study: Zamora, Gallardo, and Hidalgo (2008) investigated lipid oxidation products and their ability to degrade amino acids through a Strecker-type mechanism. They confirmed that lipid oxidation products like 2-Hydroxy-6-oxoocta-2,4,7-trienoate can significantly contribute to the degradation of surrounding amino acids (Zamora, Gallardo, & Hidalgo, 2008).
Lipid Peroxidation Dynamics
- Study: Wilcox and Marnett (1993) explored the role of 13-Hydroperoxyoctadeca-9,11,15-trienoic acid in lipid peroxidation, highlighting the formation of epoxyaryl ethers through a key cyclization step in lipid peroxidation processes (Wilcox & Marnett, 1993).
Advanced Chemical Oxidation in Waste Treatment
- Study: Huang, Dong, and Tang (1993) focused on the role of hydroxyl radicals in advanced chemical oxidation processes, which are effective in destroying organic pollutants. This process involves hydroxyl radicals reacting with compounds like 2-Hydroxy-6-oxoocta-2,4,7-trienoate (Huang, Dong, & Tang, 1993).
Novel Fluorescence Probes Development
- Study: Setsukinai et al. (2003) designed novel fluorescence probes to detect reactive oxygen species, utilizing compounds like 2-Hydroxy-6-oxoocta-2,4,7-trienoate for selective detection of specific species (Setsukinai et al., 2003).
properties
Product Name |
2-Hydroxy-6-oxoocta-2,4,7-trienoate |
|---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
(2Z,4E)-2-hydroxy-6-oxoocta-2,4,7-trienoic acid |
InChI |
InChI=1S/C8H8O4/c1-2-6(9)4-3-5-7(10)8(11)12/h2-5,10H,1H2,(H,11,12)/b4-3+,7-5- |
InChI Key |
BJIODCHLKBGSCT-BZDQXIRASA-N |
Isomeric SMILES |
C=CC(=O)/C=C/C=C(/C(=O)O)\O |
SMILES |
C=CC(=O)C=CC=C(C(=O)O)O |
Canonical SMILES |
C=CC(=O)C=CC=C(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1237299.png)
![1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide](/img/structure/B1237300.png)



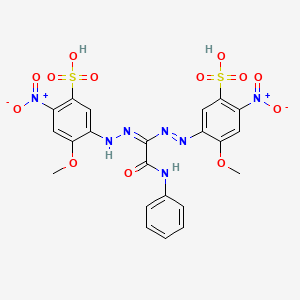
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237308.png)
![N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B1237311.png)


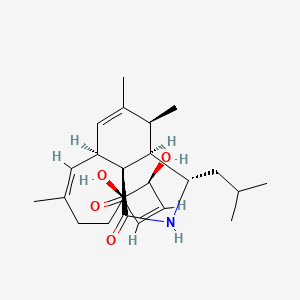
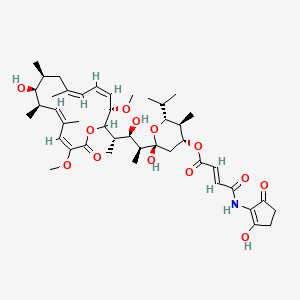
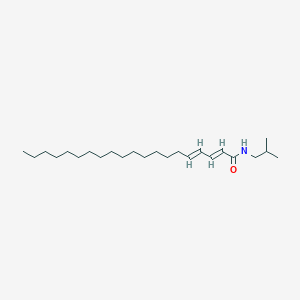
![[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237321.png)